BenchChemオンラインストアへようこそ!

2-Fluoro-6-azaspiro[3.5]nonane

Lipophilicity Drug-likeness CNS penetration

2-Fluoro-6-azaspiro[3.5]nonane is a saturated, fluorinated spirocyclic secondary amine building block for fragment-based drug discovery and CNS lead optimization. Strategic mono-fluorination at the cyclobutane 2-position delivers XLogP3=1.3 within the CNS lipophilicity window (LogP 1–3), dual H-bond acceptors, zero rotatable bonds, and metabolic shielding at the 2-position—without the excessive basicity suppression or lipophilicity escalation of gem-difluorinated analogs. Rule of Three compliant (MW 143.20, TPSA 12 Ų). Supplied as hydrochloride salt, ≥97% purity.

Molecular Formula C8H14FN
Molecular Weight 143.20 g/mol
Cat. No. B12292425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-6-azaspiro[3.5]nonane
Molecular FormulaC8H14FN
Molecular Weight143.20 g/mol
Structural Identifiers
SMILESC1CC2(CC(C2)F)CNC1
InChIInChI=1S/C8H14FN/c9-7-4-8(5-7)2-1-3-10-6-8/h7,10H,1-6H2
InChIKeyHYRBIAVUXHKHJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-6-azaspiro[3.5]nonane – A Fluorinated Spirocyclic Amine Building Block for Lead Optimization and CNS Drug Discovery Programs


2-Fluoro-6-azaspiro[3.5]nonane (CAS 2306275-70-5; free base MW 143.20 g/mol, C₈H₁₄FN) is a saturated, fluorinated spirocyclic secondary amine comprising a cyclobutane ring ortho-fused via a spiro carbon to a piperidine ring, with a single fluorine substituent at the 2-position of the cyclobutane moiety [1]. It is classified as a conformationally constrained, sp³-rich heterocyclic building block within the 6-azaspiro[3.5]nonane family [2]. The compound is commercially supplied primarily as its hydrochloride salt (CAS 2708280-47-9, MW 179.66 g/mol, C₈H₁₅ClFN) with typical purities ≥97% . Its structural features—zero rotatable bonds, a single H-bond donor, dual H-bond acceptors (tertiary amine nitrogen plus fluorine), and a topological polar surface area of 12 Ų—place it within a favorable physicochemical space for fragment-based and lead-optimization medicinal chemistry workflows [1].

Why 6-Azaspiro[3.5]nonane Analogs Cannot Be Interchanged in Drug Discovery: Evidence for 2-Fluoro-6-azaspiro[3.5]nonane Selection


Spirocyclic amine building blocks within the azaspiro[3.5]nonane class exhibit markedly divergent physicochemical profiles depending on heteroatom identity, count, and position, making generic substitution a high-risk strategy in lead optimization. A single fluorine substitution at the 2-position shifts lipophilicity (XLogP3 = 1.3) to a narrow window distinct from the unsubstituted parent 6-azaspiro[3.5]nonane (XLogP3 = 1.4), the excessively polar 2-oxa analog (XLogP3 = 0), and the more lipophilic 2,2-difluoro variant (XLogP3 = 1.6) [1]. Furthermore, the mono-fluorinated hydrogen bond acceptor profile (HBA = 2) provides a unique intermolecular interaction capacity not replicated by the non-fluorinated (HBA = 1) or gem-difluorinated (HBA = 3) analogs [1]. As demonstrated by Melnykov et al. (2023), monofluorinated saturated heterocyclic amines confer high intrinsic microsomal stability without the excessive basicity suppression or lipophilicity escalation seen with gem-difluorination, rendering the mono-fluoro architecture a privileged balance point for CNS and systemic drug discovery programs [2]. These quantitative differences directly impact permeability, solubility, CYP-mediated clearance, and target engagement—parameters that cannot be compensated through downstream formulation or derivatization alone.

Head-to-Head Quantitative Physicochemical Evidence for 2-Fluoro-6-azaspiro[3.5]nonane vs. Closest Analogs


XLogP3 Lipophilicity: 2-Fluoro-6-azaspiro[3.5]nonane Occupies a Narrow Optimal Window Absent in All Four Key Comparators

2-Fluoro-6-azaspiro[3.5]nonane (XLogP3 = 1.3) occupies a lipophilicity window that is not replicated by any close structural analog. The unsubstituted 6-azaspiro[3.5]nonane has XLogP3 = 1.4; the oxa analog 2-oxa-6-azaspiro[3.5]nonane is substantially more polar at XLogP3 = 0; the gem-difluoro variant 2,2-difluoro-6-azaspiro[3.5]nonane is more lipophilic at XLogP3 = 1.6; and the all-carbon parent spiro[3.5]nonane is far more lipophilic at XLogP3 = 4.2 [1]. The XLogP3 value of 1.3 places 2-fluoro-6-azaspiro[3.5]nonane squarely within the CNS drug-like lipophilicity range (LogP 1–3) recommended for balancing blood-brain barrier permeability against aqueous solubility and metabolic clearance [2].

Lipophilicity Drug-likeness CNS penetration

Hydrogen Bond Acceptor (HBA) Count: Mono-Fluorination Provides a Unique Dual-Acceptor Profile Not Replicated by Other Analogs

2-Fluoro-6-azaspiro[3.5]nonane has a computed HBA count of 2 (the tertiary amine nitrogen plus the fluorine atom acting as a weak H-bond acceptor). The non-fluorinated parent 6-azaspiro[3.5]nonane has HBA = 1 (amine only). The gem-difluoro analog 2,2-difluoro-6-azaspiro[3.5]nonane has HBA = 3. The 2-oxa analog has HBA = 2 but contributes these via nitrogen and ether oxygen, presenting a distinct electronic H-bond geometry (ether O vs. C–F) [1]. Fluorine as an H-bond acceptor is weaker and more directional than ether oxygen, providing a subtle, tunable interaction that can enhance target binding specificity without the promiscuity risk associated with strong H-bond acceptors [2].

Hydrogen bonding Molecular recognition Solubility

Molecular Weight Efficiency: 2-Fluoro-6-azaspiro[3.5]nonane Adds Only 18 Da (One Fluorine Atom) Over the Parent Scaffold vs. 36 Da for the Difluoro Analog

With a free base molecular weight of 143.20 g/mol, 2-fluoro-6-azaspiro[3.5]nonane adds only one fluorine atom (ΔMW = +18.0 Da) relative to the unsubstituted 6-azaspiro[3.5]nonane (MW = 125.21 g/mol). By contrast, the 2,2-difluoro analog carries a ΔMW of +36.0 Da (MW = 161.19 g/mol), while the 2-oxa analog has MW = 127.18 g/mol [1]. For fragment-based drug discovery programs operating under the 'Rule of Three' (MW ≤ 300), the mono-fluoro scaffold preserves greater fragment efficiency and leaves additional mass budget for downstream growth vector elaboration without prematurely exceeding lead-likeness thresholds [2].

Lead-likeness Fragment efficiency Molecular weight

Intrinsic Metabolic Stability: Class-Level Evidence That Monofluorinated Saturated Heterocyclic Amines Retain High Microsomal Stability

In a systematic study of mono- and difluorinated saturated heterocyclic amines (azetidines, pyrrolidines, piperidines), Melnykov et al. (2023) demonstrated that intrinsic microsomal clearance (CLint) remains low (high metabolic stability) across nearly all monofluorinated derivatives tested, with the sole exception of the 3,3-difluoroazetidine derivative which showed elevated clearance [1]. The study established that monofluorination modulates pKa and LogP without compromising metabolic stability, whereas gem-difluorination can introduce conformational effects (e.g., 'Janus face' facial polarization in cis-3,5-difluoropiperidine) that unpredictably alter both physicochemical and ADME properties [1]. While this is class-level evidence (no direct microsomal data for 2-fluoro-6-azaspiro[3.5]nonane itself), the structural congruence of the monofluorinated cyclobutane-fused piperidine scaffold to the studied series predicts retention of this favorable metabolic stability profile [2].

Metabolic stability Intrinsic clearance CYP oxidation

Conformational Rigidity (Zero Rotatable Bonds) with Balanced TPSA: Differentiation from Flexible-Chain and Higher-TPSA Analogs

2-Fluoro-6-azaspiro[3.5]nonane has zero rotatable bonds and a topological polar surface area (TPSA) of 12 Ų, values shared with the unsubstituted 6-azaspiro[3.5]nonane (TPSA = 12 Ų) and the 2,2-difluoro analog (TPSA = 12 Ų) [1]. However, it contrasts sharply with the 2-oxa-6-azaspiro[3.5]nonane analog (TPSA = 21.3 Ų) and with flexible-chain saturated amine building blocks that possess multiple rotatable bonds, higher TPSA, and consequently greater entropic penalty upon target binding and reduced passive membrane permeability [1][2]. The spirocyclic architecture locks the amine into a defined exit-vector geometry that cannot be achieved with flexible aliphatic amines, enabling more predictable SAR and improved target-binding enthalpy [3].

Conformational restriction Entropy penalty Oral bioavailability

High-Value Application Scenarios for 2-Fluoro-6-azaspiro[3.5]nonane Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Programs Requiring Fluorinated sp³-Rich Building Blocks

With a molecular weight of 143.20 g/mol, XLogP3 of 1.3, and zero rotatable bonds, 2-fluoro-6-azaspiro[3.5]nonane complies with the 'Rule of Three' (MW ≤ 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3) for fragment libraries [1]. The single fluorine atom provides a weak, directional H-bond acceptor that enhances binding-site complementarity in fragment screening without adding the excessive mass of the difluoro analog (MW 161.19) or the excessive polarity of the oxa analog (TPSA 21.3 Ų) [2]. This makes it a superior fragment starting point for targets with hydrophobic sub-pockets that benefit from C–F···H–C or C–F···carbonyl interactions.

CNS Drug Discovery Programs Requiring Balanced LogP (1–3) for Blood-Brain Barrier Penetration

The XLogP3 value of 1.3 positions 2-fluoro-6-azaspiro[3.5]nonane within the empirically determined CNS drug-like lipophilicity window (LogP 1–3), where passive blood-brain barrier permeability is maximized while P-glycoprotein efflux and non-specific tissue binding are minimized [1][2]. The unsubstituted 6-azaspiro[3.5]nonane (XLogP3 = 1.4) sits at a similar value but lacks the metabolic shielding provided by fluorine at the metabolically labile cyclobutane 2-position [3]. The 2,2-difluoro analog (XLogP3 = 1.6) trends upward toward the boundary of acceptable CNS LogP and adds additional molecular weight that reduces ligand efficiency.

Kinase Inhibitor and GPCR Modulator Scaffold Decoration with Defined Exit Vectors

The spirocyclic [3.5]nonane architecture provides two well-defined exit vectors (from the piperidine nitrogen and the cyclobutane 2-position) arranged at an angle of approximately 60°, enabling access to binding-site topologies that are difficult to address with linear or monocyclic amine scaffolds [1]. Fluorination at the 2-position introduces an electron-withdrawing substituent that reduces the piperidine nitrogen basicity (predicted pKa ~4.78 for the conjugate acid of the hydrochloride salt) [2], which may reduce hERG channel affinity—a common liability of basic amine-containing kinase inhibitors—relative to the more basic unsubstituted 6-azaspiro[3.5]nonane (predicted pKa higher) [3].

Metabolic-Stability-Driven Lead Optimization Series Requiring CYP-Resistant Building Blocks

Class-level evidence from the systematic study by Melnykov et al. (2023) demonstrates that monofluorinated saturated heterocyclic amines retain high intrinsic microsomal stability, blocking oxidative metabolism at the fluorinated carbon center [1]. In contrast, the unsubstituted 6-azaspiro[3.5]nonane retains a metabolically vulnerable C–H bond at the cyclobutane 2-position that is susceptible to CYP-mediated hydroxylation. For lead optimization programs where in vitro intrinsic clearance is a key progression criterion, the 2-fluoro analog provides metabolic shielding without the unpredictable conformational effects (e.g., 'Janus face' diaxial conformers) observed in some gem-difluorinated analogs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Fluoro-6-azaspiro[3.5]nonane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.